N-(cyclopropylmethyl)-1-(1-pyridin-2-ylcyclopropanecarbonyl)piperidine-3-carboxamide
Description
N-(cyclopropylmethyl)-1-(1-pyridin-2-ylcyclopropanecarbonyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-1-(1-pyridin-2-ylcyclopropanecarbonyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c23-17(21-12-14-6-7-14)15-4-3-11-22(13-15)18(24)19(8-9-19)16-5-1-2-10-20-16/h1-2,5,10,14-15H,3-4,6-9,11-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHUFHREUIHPCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2(CC2)C3=CC=CC=N3)C(=O)NCC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-1-(1-pyridin-2-ylcyclopropanecarbonyl)piperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.
Pyridine ring introduction: The pyridine moiety can be introduced via nucleophilic substitution or coupling reactions.
Piperidine ring formation: This step often involves cyclization reactions using appropriate amine precursors.
Amide bond formation: The final step involves coupling the piperidine derivative with the carboxylic acid or its derivatives under conditions such as EDCI/HOBt or DCC.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-1-(1-pyridin-2-ylcyclopropanecarbonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like mCPBA or KMnO4.
Reduction: Employing reducing agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophilic substitution using NaH in DMF.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-1-(1-pyridin-2-ylcyclopropanecarbonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-1-(1-pyridin-2-ylcyclopropanecarbonyl)piperidine-3-carboxamide
- N-(cyclopropylmethyl)-1-(1-pyridin-3-ylcyclopropanecarbonyl)piperidine-3-carboxamide
- N-(cyclopropylmethyl)-1-(1-pyridin-4-ylcyclopropanecarbonyl)piperidine-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity. The position of the pyridine ring and the nature of the cyclopropane ring can significantly influence its pharmacological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
